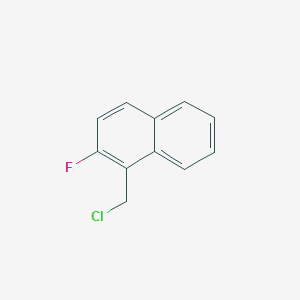
1-Chloromethyl-2-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloromethyl group and a fluorine atom attached to the naphthalene ring
Preparation Methods
The synthesis of 1-(chloromethyl)-2-fluoronaphthalene typically involves the chloromethylation of 2-fluoronaphthalene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Often carried out in an organic solvent like dichloromethane
Catalyst: Zinc chloride (ZnCl₂)
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Chloromethyl)-2-fluoronaphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common reagents and conditions used in these reactions include:
Nucleophiles: Sodium azide, potassium thiocyanate
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Chloromethyl)-2-fluoronaphthalene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(chloromethyl)-2-fluoronaphthalene exerts its effects is primarily through its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
1-(Chloromethyl)-2-fluoronaphthalene can be compared with other similar compounds such as:
1-(Chloromethyl)naphthalene: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
2-Chloromethyl-1,3-dioxolane: Contains a dioxolane ring instead of a naphthalene ring, leading to different chemical properties and uses.
Trichloromethane (chloroform): A simpler chloromethyl compound with different applications and safety considerations.
The presence of the fluorine atom in 1-(chloromethyl)-2-fluoronaphthalene makes it unique, as it can influence the compound’s electronic properties and reactivity.
Conclusion
1-(Chloromethyl)-2-fluoronaphthalene is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure allows for a wide range of reactions and applications, making it a valuable compound for further study and development.
Properties
Molecular Formula |
C11H8ClF |
|---|---|
Molecular Weight |
194.63 g/mol |
IUPAC Name |
1-(chloromethyl)-2-fluoronaphthalene |
InChI |
InChI=1S/C11H8ClF/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7H2 |
InChI Key |
XDXUPEJAOPUYGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


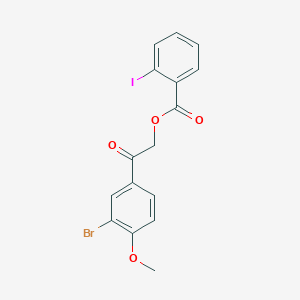
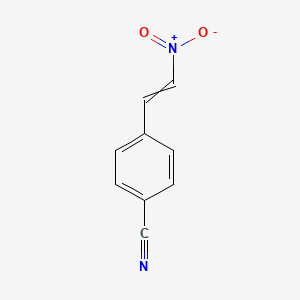
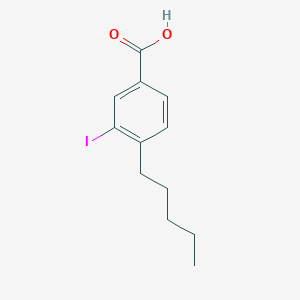
![3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B12443678.png)

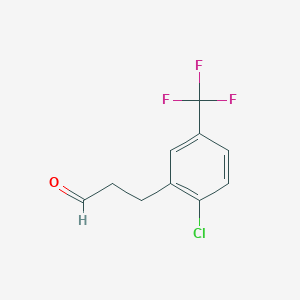
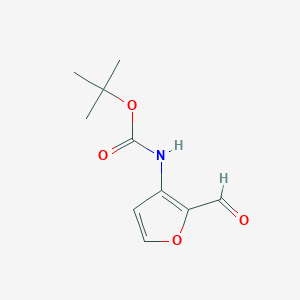
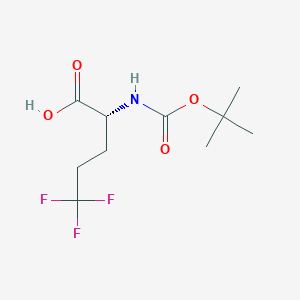
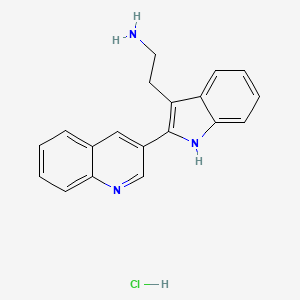

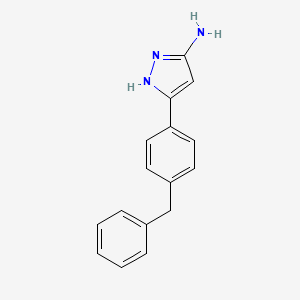

![2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12443748.png)

